molecular formula C5H3BrINO B1447782 6-Bromo-5-iodopyridin-2-ol CAS No. 1704065-08-6

6-Bromo-5-iodopyridin-2-ol

Cat. No. B1447782
M. Wt: 299.89 g/mol
InChI Key: SSXZQQIRUODWRF-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

6-Bromo-5-iodopyridin-2-ol has a molecular weight of 299.89 . Other physical and chemical properties such as melting point, boiling point, density, and molecular formula are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis of Pentasubstituted Pyridines

6-Bromo-5-iodopyridin-2-ol serves as a valuable building block in medicinal chemistry research, particularly for the synthesis of pentasubstituted pyridines. For instance, Wu et al. (2022) demonstrated the synthesis of unique halogen-rich intermediates, which upon further chemical manipulations, can lead to a variety of pentasubstituted pyridines with desired functionalities (Wu et al., 2022).

Creation of Functionalized Pyridines

This chemical compound is used in the creation of functionalized pyridine derivatives, a process highlighted by Song et al. (2004). They described the synthesis of 5-bromopyridyl-2-magnesium chloride, which was then used to afford a range of functionalized pyridine derivatives, showcasing its importance in the development of compounds like Lonafarnib, a potent anticancer agent (Song et al., 2004).

Crystal Structure Analysis

Bunker et al. (2008) explored the crystal structure of a compound derived from 3-amino-5-bromopyridine and iodine, which yields 3-amino-5-bromo-2-iodopyridine. The study of its crystal structure, featuring weak intermolecular hydrogen bonds, is crucial for understanding the compound's properties and potential applications (Bunker et al., 2008).

Study of Chemoselective Reactions

The compound is also significant in studying chemoselective reactions, as illustrated by Rivera et al. (2019). They examined 4-Bromo-2,3,5-trichloro-6-iodopyridine in chemoselective Sonogashira reactions, providing efficient access to various alkynylated pyridines, which were further analyzed for their fluorescence properties (Rivera et al., 2019).

Direct Preparation in Coupling Reactions

Rieke and Kim (2011) developed a method for the direct preparation of 5-bromo-2-pyridylzinc iodide, derived from 5-bromo-2-iodopyridine. This method facilitates the use of the compound in various coupling reactions, expanding its applicability in synthesizing cross-coupling products (Rieke & Kim, 2011).

Electrocatalytic Synthesis

Gennaro et al. (2004) investigated the electrocatalytic synthesis of 6-aminonicotinic acid using derivatives of bromo and chloropyridine. This study highlights the compound's role in electrosynthesis processes, particularly in the presence of CO2 (Gennaro et al., 2004).

Future Directions

6-Bromo-5-iodopyridin-2-ol is currently used for pharmaceutical testing . Its complex structure makes it valuable for studying various chemical reactions. Future research may explore its potential applications in other areas of chemistry and pharmacology.

properties

IUPAC Name

6-bromo-5-iodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrINO/c6-5-3(7)1-2-4(9)8-5/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXZQQIRUODWRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-iodopyridin-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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